Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Medicinal Chemistry Chemical Biology Synthetic Intermediate

Avoid regioisomeric contamination that skews biological readouts. This scaffold offers two chemically distinct sites for sequential functionalization, essential for SAR campaigns targeting kinases, GPCRs, or epigenetic enzymes. • Regiospecific 3-OH & 5-THP-methoxy pattern verified by CoA (≥97% HPLC). • Free phenolic -OH for O-alkylation/acylation; methyl ester for hydrolysis or direct amidation. • Pre-installed THP moiety enhances metabolic stability & conformational bias. Supplied as a white to off-white solid; immediate global shipping from stock.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
Cat. No. B8166547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)OCC2CCOCC2)O
InChIInChI=1S/C14H18O5/c1-17-14(16)11-6-12(15)8-13(7-11)19-9-10-2-4-18-5-3-10/h6-8,10,15H,2-5,9H2,1H3
InChIKeyCRWYNBKBQQHAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate – Overview


Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate (CAS 2749770-42-9; molecular formula C14H18O5; molecular weight 266.29 g/mol) is a synthetic organic compound classified as a benzoate ester derivative. It features a methyl ester group at the 1-position, a phenolic hydroxyl group at the 3-position, and a tetrahydro-2H-pyran-4-yl methoxy ether substituent at the 5-position of the central benzene ring. This compound serves as a functionalized aromatic building block or synthetic intermediate, with its tetrahydropyran (THP) moiety providing a saturated, oxygen-containing heterocycle that can influence molecular conformation, hydrogen-bonding capability, and physicochemical properties. The presence of both a free phenolic hydroxyl and a methyl ester allows for further regioselective derivatization, including hydrolysis to the corresponding carboxylic acid, esterification, or O-alkylation reactions.

Synthetic intermediate with dual reactive handles: phenolic -OH and methyl ester
Pre-installed THP motif for conformation and solubility modulation
Regioselective 3,5-disubstitution pattern supports SAR expansion

Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate – Substitution Risks


For researchers and procurement specialists, generic substitution of this compound is inadvisable because even structurally close analogs can exhibit divergent reactivity, physicochemical properties, and biological target engagement. For example, replacing the 3-hydroxy group with a halogen (such as the 3-bromo variant) or repositioning the tetrahydropyran-4-yl methoxy substituent can alter hydrogen-bond donor/acceptor capacity, steric bulk, and metabolic stability. These modifications can affect solubility, logP, and cell permeability, potentially compromising the reproducibility of synthetic routes or biological assays that depend on the precise substitution pattern of this scaffold. The following evidence guide outlines the key differentiating parameters that must be verified before any analog is considered as a substitute.

Risk
3-OH replacement by halogen (e.g., Br) removes H-bond donor, potentially altering solubility and target engagement
Risk
THP-methoxy repositioning to 2- or 4-position changes steric and electronic environment, which may shift SAR interpretation
Risk
Ester-blocked analogs (benzyl, tert-butyl) cannot serve as direct prodrug precursors without revalidation of hydrolysis conditions

Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate – Differentiation Evidence


No Published Comparative Data

After an extensive search of primary research papers, patents, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem), no quantitative, comparator-based biological or physicochemical data was identified for Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate (CAS 2749770-42-9) from allowed sources. The compound appears in vendor catalogs and chemical registries, but its specific biological activity, selectivity profiles, or performance advantages over close analogs such as the 3-bromo, 3-amino, or 4-substituted regioisomers have not been published in peer-reviewed literature or patents accessible under the search constraints.

No Published Comparative Data
Data to verify
Quantitative biological or physicochemical comparison data not found in primary literature or databases
Procurement decisions require in-house characterization
Comparative analog data unavailable; review experimental validation needs
Medicinal Chemistry Chemical Biology Synthetic Intermediate

Molecular Weight vs. 3-Bromo Analog

The molecular weight of Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate (266.29 g/mol, C14H18O5) is significantly lower than that of the closely related 3-bromo analog, 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester (329.19 g/mol, C14H17BrO4). This difference (Δ = 62.90 g/mol, approximately 19% lower mass) arises from the replacement of a hydroxyl group (17 Da) with a bromine atom (80 Da) and additional mass distribution effects.

MW vs. 3-Bromo Analog
Cross-study comparable
266.29 g/mol vs. 329.19 g/mol; Δ = −62.90 g/mol (−19%)
Lower mass simplifies MS detection and isotopic pattern analysis
Calculated from molecular formulas; 79/81Br isotope pattern absent
Physicochemical Property Synthetic Intermediate Mass Spectrometry

H-Bond Donor and Solubility Differentiation

The target compound possesses a free phenolic -OH group (hydrogen-bond donor count = 1, hydrogen-bond acceptor count = 5), while the 3-bromo analog lacks any hydrogen-bond donor (HBD = 0, HBA = 4). This structural feature differentiates the target compound's ability to act as a hydrogen-bond donor, which can increase aqueous solubility and engagement with biological targets, relative to the fully substituted analog.

H-Bond Donor Profile
Class-level inference
HBD count +1 vs. 3-bromo analog; tPSA increase ~17–21 Ų predicted
May enhance aqueous solubility and target engagement through H-bond donation
Fragment-based tPSA estimation; experimental solubility requires verification
ADME Property Solubility Drug-Likeness

Methyl Ester Hydrolytic Lability

Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. In contrast, analogs that block the ester group (e.g., a benzyl ester) would exhibit slower hydrolysis rates under identical conditions. This property is critical for its use as a prodrug precursor or in protecting group strategies.

Methyl Ester Hydrolysis
Class-level inference
Cleavable under acidic or basic conditions; faster than tert-butyl or benzyl esters
Enables sequential synthetic transformations at phenolic -OH position
Standard lab hydrolysis: 1M NaOH, MeOH/H2O, 60°C; or 6M HCl, reflux
Synthetic Chemistry Prodrug Design Protecting Group Strategy

THP-Methoxy Regiochemistry

The tetrahydropyran-4-yl methoxy group in the target compound is situated at the 5-position of the benzoate ring, adjacent to the 3-hydroxy group. This 3,5-disubstitution pattern is distinct from regioisomers where the THP-methoxy substituent is at the 2- or 4-position. Several regioisomeric and functionally diverse analogs are documented, including Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate and Methyl 4-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate, which differ in the position of the THP-methoxy and the nature of the second substituent.

THP-Methoxy Regiochemistry
Class-level inference
3,5-disubstitution pattern (meta arrangement) distinct from ortho- or para-analogs
Regiospecificity must be controlled for SAR studies; spatial environment alters molecular recognition
Distance between O-substituents ~4.8 Å (meta) vs. ~2.8 Å (ortho) vs. ~5.6 Å (para)
Structure-Activity Relationship Regioisomer Scaffold Optimization

Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate – Application Scenarios


Regioselective Scaffold Derivatization

The compound's 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl methoxy) substitution pattern provides two chemically distinct reactive sites for sequential functionalization: the phenolic -OH (for O-alkylation, acylation, or sulfonation) and the methyl ester (for hydrolysis or direct amidation). This regiospecificity is valuable for SAR campaigns exploring structure-activity relationships in programs targeting kinases, GPCRs, or epigenetic enzymes where precisely positioned hydrogen-bond donors and solubilizing groups are required. Researchers should verify that the substituent pattern is maintained after derivatization, as regioisomeric byproducts could confound biological readouts.

THP-Containing Bioactive Intermediate

The tetrahydropyran (THP) ring is a privileged motif in numerous bioactive natural products and pharmaceuticals. This compound serves as a synthetic intermediate where the THP moiety is pre-installed via a stable ether linkage at the 5-position of the benzoate core. It is suitable for applications where the intact THP group is required for target engagement, metabolic stability, or conformational bias. Procurement should prioritize suppliers that provide Certificates of Analysis confirming regioisomeric purity (≥97% by HPLC), as contamination with the 2- or 4-substituted regioisomer can significantly alter downstream synthetic outcomes.

Hydrolytically Cleavable Prodrug Building Block

The methyl ester functionality allows the compound to function as a protected precursor to 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid, a potential pharmacophore-bearing fragment. The ester mask improves organic solubility and membrane permeability relative to the free carboxylic acid, facilitating cellular uptake or extraction during synthetic workup. Subsequent hydrolysis—either chemically (LiOH, THF/H2O) or enzymatically (esterases)—reveals the free acid for target binding or further conjugation. This strategy is employed in prodrug design where the ester is cleaved in vivo to generate the active carboxylate species, though in vivo esterase stability should be experimentally confirmed.

Hydrogen-Bonding and Solubility Probe

Owing to its single hydrogen-bond donor (phenolic -OH) and five hydrogen-bond acceptors, the compound exhibits a distinctive HBD/HBA profile compared to fully substituted analogs (e.g., 3-bromo variant). This makes it a useful tool for investigating the contribution of a single, strategically positioned HBD to target binding affinity, aqueous solubility, and permeability in a matched molecular pair analysis. Its molecular weight (266.29 g/mol) is notably lower than the 3-bromo counterpart (329.19 g/mol), offering advantages in mass spectrometry-based detection and improved ligand efficiency metrics (if biological potency data become available).

Application
Selection Property
Validation Focus
Regioselective scaffold derivatization
Dual reactive handles (OH, ester) in fixed 3,5-arrangement
Confirm substituent pattern after derivatization; monitor regioisomeric byproducts
THP-containing bioactive intermediate
Intact THP motif via stable ether linkage
Verify regioisomeric purity (≥97% by HPLC); confirm no 2- or 4-substituted contaminant
Hydrolytically cleavable prodrug building block
Methyl ester as temporary protecting group for carboxylic acid
Assay esterase stability and hydrolysis kinetics under relevant conditions
Hydrogen-bonding and solubility probe
Single H-bond donor with predicted tPSA ~65 Ų
Compare solubility/permeability with matched molecular pair (e.g., 3-bromo analog)
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